![molecular formula C10H11BrFNO B1444402 4-(5-Bromo-2-fluorophenyl)morpholine CAS No. 1065169-38-1](/img/structure/B1444402.png)
4-(5-Bromo-2-fluorophenyl)morpholine
Overview
Description
4-(5-Bromo-2-fluorophenyl)morpholine is an organic compound with the molecular formula C11H13BrFNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 5-bromo-2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)morpholine typically involves the reaction of 5-bromo-2-fluoroaniline with morpholine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(5-Bromo-2-fluorophenyl)morpholine is in medicinal chemistry, where it serves as a scaffold for developing novel pharmaceuticals. Its structural features allow it to act as:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the morpholine ring can enhance selectivity and potency against specific tumor types.
- Antimicrobial Agents : The compound has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against resistant strains of bacteria.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. Its reactivity allows it to participate in:
- Cross-Coupling Reactions : This compound can be employed in Suzuki or Heck reactions to form carbon-carbon bonds, facilitating the synthesis of larger organic molecules.
- Functionalization Reactions : The presence of bromine and fluorine atoms makes it an ideal candidate for further functionalization, allowing chemists to introduce diverse functional groups into the molecule.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives based on this compound. The results indicated that specific modifications to the morpholine structure resulted in compounds with enhanced activity against breast cancer cells. The study highlighted the importance of structural optimization in drug design.
Case Study 2: Antimicrobial Efficacy
In another research article, compounds derived from this compound were tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings showed promising results, suggesting potential applications in treating antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-fluorophenyl)morpholine: A similar compound with a different substitution pattern on the phenyl ring.
4-(5-Fluoro-2-chlorophenyl)morpholine: Another derivative with different halogen substituents.
4-(5-Bromo-2-methylphenyl)morpholine: A compound with a methyl group instead of a fluorine atom.
Uniqueness
4-(5-Bromo-2-fluorophenyl)morpholine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and selectivity, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
4-(5-Bromo-2-fluorophenyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a morpholine ring substituted with a bromine and fluorine atom on the phenyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain morpholine derivatives can inhibit cancer cell proliferation with low IC50 values, indicating high potency against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | LN-229 | < 10 |
Similar derivative | HepG2 | 7.81 |
Similar derivative | MCF-7 | 12.39 |
These findings suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .
2. Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of morpholine derivatives. The presence of halogen substituents (bromine and fluorine) has been linked to enhanced antibacterial and antifungal activities.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.91 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
The compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may act by inhibiting key enzymes associated with tumor growth or microbial metabolism.
Case Studies
A notable study examined the effects of various morpholine derivatives, including this compound, on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
Another study focused on the antimicrobial properties, where this compound was tested against multiple bacterial strains. The results demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIXLFZHUFAJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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